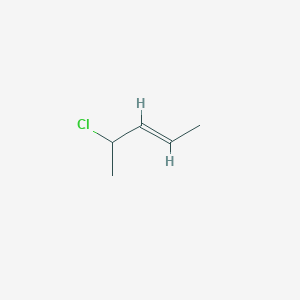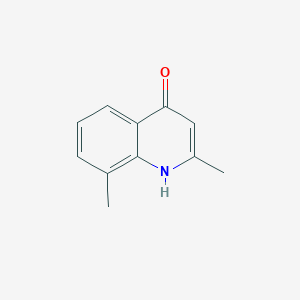
2,8-Dimethylquinolin-4-ol
Overview
Description
2,8-Dimethylquinolin-4-ol (2,8-DMQ) is an aromatic heterocyclic compound belonging to the quinoline family. It is a colorless solid with a molecular formula of C10H10O and a molecular weight of 146.18 g/mol. 2,8-DMQ is soluble in organic solvents such as ethanol, acetone, and ethyl acetate and is insoluble in water. It has a melting point of 106-108°C and a boiling point of 293°C. 2,8-DMQ has been studied for its potential applications in various scientific research fields such as bioorganic chemistry, medicinal chemistry, and pharmacology.
Scientific Research Applications
Anticancer Potential
A key application of 2,8-Dimethylquinolin-4-ol derivatives in scientific research is their potential in cancer treatment. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, has been identified as a potent apoptosis inducer and an efficacious anticancer agent. It has shown remarkable efficiency in human MX-1 breast and other mouse xenograft cancer models, also possessing excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Photofluorescent Properties and Antioxidant Activity
Benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, related to this compound, have been studied for their photofluorescent properties and antioxidant activity. These compounds are not only strong antioxidants but also display significant fluorescence properties, potentially useful in biochemical assays (Politanskaya et al., 2015).
Alzheimer’s Disease Treatment
2-Substituted 8-hydroxyquinolines, closely related to this compound, have been proposed for Alzheimer's disease treatment. These compounds, like PBT2, can act as metal chaperones, disaggregating amyloid plaques and inhibiting Cu/Aβ redox chemistry, potentially reversing the Alzheimer's disease phenotype in animal models (Kenche et al., 2013).
Crystallography and Molecular Analysis
2,6-Dimethylquinolin-4(1H)-one, a structural analogue, has been studied for its crystal structure as part of a broader investigation into the crystallography of quinoline derivatives. This research contributes to understanding the molecular structures of such compounds (Rajnikant et al., 2003).
Synthesis and Industrial Applications
4,7-Dimethylquinoline-2-carboxaldehyde, synthesized from related quinoline compounds, has potential industrial and medical applications. This synthesis contributes to the class of heterocyclic compounds, which are important in the development of pharmaceutical substances and analytical reagents (Aydemir & Kaban, 2018).
Spectroscopy and Corrosion Inhibition
8-Hydroxyquinoline derivatives, related to this compound, have been synthesized and characterized for their application in spectroscopy and as corrosion inhibitors. Their properties make them valuable in the study of material degradation and protection (Rbaa et al., 2018).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,8-Dimethylquinolin-4-ol . These factors can include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is acting .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the quinoline derivative and the biomolecule it interacts with.
Cellular Effects
Molecular Mechanism
Metabolic Pathways
It has been suggested that quinoline derivatives may be involved in various metabolic pathways .
properties
IUPAC Name |
2,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-10(13)6-8(2)12-11(7)9/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHJYDMHDWSZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935448 | |
| Record name | 2,8-Dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15644-80-1 | |
| Record name | 15644-80-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,8-Dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15644-80-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



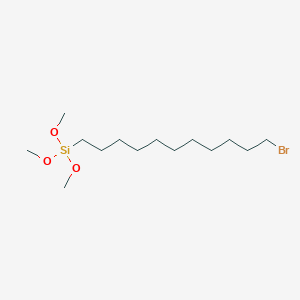

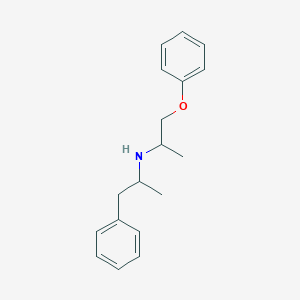

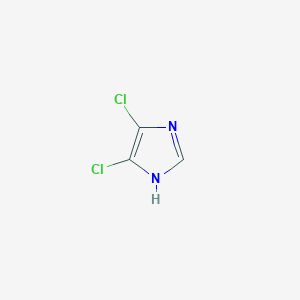

![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)




